1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHVIIQOIDBVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-16-7 | |
| Record name | 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazole-4-carboxylic acids substituted with sulfonylphenyl groups typically involves two main stages:
- Formation of the pyrazole ring via condensation/cyclization reactions
- Introduction or transformation of the sulfonyl group on the phenyl ring
The carboxylic acid functionality at the 4-position of the pyrazole ring is commonly installed either by hydrolysis of ester precursors or direct formation during ring closure.
Preparation via Condensation of α,β-Unsaturated Esters with Hydrazines
A robust method for preparing pyrazole-4-carboxylic acids involves the condensation of α,β-unsaturated esters bearing the desired aryl substituent with hydrazine derivatives, followed by hydrolysis and cyclization steps.
Example Procedure (Adapted from Related Pyrazole Syntheses):
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Substitution/Hydrolysis | Dissolve α,β-unsaturated ester with acid-binding agent in organic solvent; add sulfonyl-substituted acyl halide dropwise at low temperature | Low temperature (~-30°C to -20°C) to control reaction rate and selectivity |
| 2. Condensation/Cyclization | Add hydrazine aqueous solution and catalyst (e.g., potassium iodide); carry out low-temperature condensation, then increase temperature under reduced pressure for cyclization | Catalyst choice (NaI or KI) improves yield and purity; acidify to precipitate crude product |
| 3. Purification | Recrystallize crude product from aqueous alcohol mixtures (methanol, ethanol, or isopropanol, 35-65% water) | Recrystallization enhances purity to >99% by HPLC |
This method is exemplified by the preparation of related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which share the pyrazole-4-carboxylic acid core and involve similar cyclization chemistry.
Ester Hydrolysis to Obtain the Carboxylic Acid
When the pyrazole ring is initially formed as an ester derivative, alkaline hydrolysis is employed to convert the ester to the carboxylic acid:
| Step | Description | Conditions/Notes |
|---|---|---|
| Hydrolysis | Stir ester in a mixture of tetrahydrofuran (THF), methanol, and aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) | Typical reaction time ~15 hours at room temperature |
| Acidification | Acidify aqueous phase with concentrated hydrochloric acid to pH ~1, extract with ethyl acetate | Acidification precipitates the pyrazole carboxylic acid |
| Isolation | Dry organic extracts over MgSO4, filter, and concentrate under vacuum | Yields of acids typically high, with good purity |
This approach has been successfully applied to 1-(4-aminosulfonylphenyl)-5-aryl-1H-pyrazole-3-carboxylic acids and can be adapted for the 4-carboxylic acid isomer.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient route to functionalized pyrazole derivatives, including pyrazole carboxylic acids, by combining pyrazole aldehydes, pyruvic acid, and aromatic amines in a one-pot process.
| Step | Description | Conditions/Notes |
|---|---|---|
| Formation of Arylidene Pyruvic Acid | Condensation of pyruvic acid with pyrazole-4-carbaldehyde | Carried out in acetic acid solvent |
| Imine Formation and Cyclization | Reaction of arylidene pyruvic acid with aromatic amine to form imine intermediate, followed by cyclization | Sequential or simultaneous addition possible |
| Isolation and Purification | Product isolation by crystallization or chromatography; characterized by IR, NMR, and mass spectrometry | Yields moderate to good (typically 60-70%) |
While this method has been demonstrated for 1,3-diphenyl-1H-pyrazole derivatives, it provides a conceptual framework for synthesizing related sulfonylphenyl-substituted pyrazole carboxylic acids.
Use of Carbon Dioxide in Ring Closure
In some advanced synthetic routes, carbon dioxide is utilized for carboxylation during pyrazole ring formation:
| Step | Description | Conditions/Notes |
|---|---|---|
| Acidification of Sodium Enolate | Sodium enolate of alkyl difluoroacetoacetate is acidified by carbonic acid generated in situ from CO2 and water | CO2 pressure maintained at 0.1–2 kg/cm² for 1–3 hours |
| Coupling with Trialkyl Orthoformate | Reaction in acetyl anhydride forms alkyl alkomethylene-difluoro-3-oxobutyrate intermediate | Subsequent ring closure forms pyrazole ring |
This approach, while demonstrated for difluoromethyl-substituted pyrazoles, showcases the potential for carboxylation strategies applicable to sulfonylphenyl pyrazole carboxylic acids.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| α,β-Unsaturated Ester + Hydrazine | α,β-unsaturated ester with sulfonylphenyl substituent, methylhydrazine | Substitution, condensation, cyclization | Low temp (-30 to -20°C), KI catalyst, acidification, recrystallization | ~75%, >99% purity by HPLC | Well-established, scalable |
| Ester Hydrolysis | Pyrazole ester derivatives | Alkaline hydrolysis, acidification | LiOH/NaOH in THF/MeOH, acidify to pH 1 | High yield | Common for converting esters to acids |
| Multi-Component Reaction | Pyrazole aldehyde, pyruvic acid, aromatic amine | One-pot condensation and cyclization | Acetic acid solvent, reflux | 60-70% | Efficient for functionalized pyrazoles |
| CO2 Carboxylation | Sodium enolate of difluoroacetoacetate | Acidification by CO2, coupling, ring closure | CO2 pressure 0.1-2 kg/cm², acetyl anhydride solvent | Moderate | Advanced method, applicable to fluorinated analogs |
Research Findings and Analytical Data
- Purity and Yield : Recrystallization from aqueous alcohol mixtures consistently yields high purity (>99% by HPLC) pyrazole carboxylic acids with yields around 70-75%.
- Spectroscopic Characterization : IR spectra show characteristic NH stretching near 3370–3395 cm⁻¹ and carbonyl stretches at 1680–1750 cm⁻¹. ^1H NMR confirms pyrazole and aromatic protons, while ^13C NMR shows carboxylic carbon signals around 164–174 ppm.
- Catalysts and Solvents : Potassium iodide or sodium iodide catalysts improve cyclization efficiency. Alcohol-water mixtures (methanol, ethanol, isopropanol) are preferred for recrystallization.
- Reaction Control : Low-temperature addition of hydrazine and acidification steps are critical to minimize side reactions and maximize selectivity.
Chemical Reactions Analysis
1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-withdrawing groups (e.g., -SO₂CH₃, -CN) may enhance acidity of the carboxylic acid group, influencing ionization and bioavailability .
Biological Activity
1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and a methanesulfonyl group, which are known to influence its pharmacological properties. The molecular formula is .
Research indicates that the methanesulfonyl group plays a crucial role in the compound's interaction with biological targets. It is hypothesized that this group enhances binding affinity to cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's structure allows for hydrogen bonding and hydrophobic interactions within the active site of COX enzymes .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Studies have shown that it exhibits inhibitory effects on COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The compound's ability to selectively inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that it may possess activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the methanesulfonyl group is believed to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes .
Cytotoxicity Studies
Recent evaluations of cytotoxicity against cancer cell lines (e.g., Huh7, MCF-7, HCT116) revealed negligible activity, suggesting that while the compound may have anti-inflammatory and antimicrobial properties, it does not exhibit significant cytotoxic effects against these specific cancer types .
Case Study 1: Inhibition of COX Enzymes
A study focused on the synthesis and evaluation of similar compounds demonstrated that derivatives with a methanesulfonyl group showed enhanced selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with COX enzymes. These studies suggest that the compound can form stable interactions within the active sites of these enzymes, reinforcing its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Q & A
Q. Critical Factors :
- Temperature : Excess heat during cyclocondensation can lead to byproducts (e.g., regioisomers).
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is essential for isolating the pure carboxylic acid .
- Yield Optimization : Use anhydrous conditions for sulfonation to minimize side reactions (typical yields: 50–70%) .
Basic: How can spectroscopic and crystallographic data confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and S=O stretches (~1150, 1350 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves regiochemistry (e.g., pyrazole N-substitution) and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) .
Q. Structure-Activity Relationship (SAR) Insights :
- Methanesulfonyl vs. Methoxy : Sulfonyl groups increase electron withdrawal, enhancing receptor binding but reducing metabolic stability .
- Carboxylic Acid Bioisosteres : Replace with tetrazole or acyl sulfonamide to maintain acidity while improving bioavailability .
Advanced: How do computational methods aid in understanding target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Dock the compound into COX-2 (PDB: 1PXX). The methanesulfonyl group occupies the hydrophobic pocket near Val523, while the carboxylic acid forms hydrogen bonds with Arg120 .
- DFT Calculations (Gaussian 09) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
